molecular formula C20H19N5O3 B3445749 N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 510760-71-1

N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B3445749
CAS RN: 510760-71-1
M. Wt: 377.4 g/mol
InChI Key: IJCQKRFZUUXGBK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 377.406 . Other physical and chemical properties are not available.

Scientific Research Applications

Anticancer Agent

This compound has been synthesized and evaluated for its potential as an anticancer agent . The cytotoxic activities of the compound were evaluated against three EGFR high-expressed cancer cell lines: human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . The compound exhibited potent anticancer activities against these cell lines .

EGFR Inhibitor

The compound is also being studied as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a significant target for cancer drug therapy, and the overexpression of EGFR is observed in a variety of solid tumors . The compound showed promising results as an EGFR inhibitor .

Low Toxicity Against Normal Cells

The compound showed weak cytotoxic effects on HL7702, a human liver normal cell line . This suggests that the compound might have low toxicity against normal cells .

Molecular Docking Studies

The binding interaction of the compound with EGFR was explored by molecular docking . This helps in understanding the mechanism of action of the compound .

Analgesic and Anti-inflammatory Activity

Furan-based amide derivatives, like this compound, have been explored for their analgesic and anti-inflammatory activity . These properties make them potentially useful in medicinal chemistry .

Development of Novel Indole Scaffolds

The compound has been used in the design and synthesis of novel indole scaffolds . These scaffolds are being developed as anticancer agents targeting the EGFR .

Mechanism of Action

The mechanism of action for this compound is not available in the sources I found .

Future Directions

Given the limited information available, it’s difficult to speculate on the future directions for this compound. It may be the subject of ongoing research or development .

properties

IUPAC Name

N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-3-22-19(26)14-9-15-18(25(17(14)21)11-13-5-4-8-28-13)23-16-7-6-12(2)10-24(16)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCQKRFZUUXGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

CAS RN

510760-71-1
Record name N-ETHYL-1-(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 4
N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 5
N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

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